N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves multiple steps, including the formation of the thiolane ring, sulfonylation, and subsequent acetamide formation. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It may serve as a model compound for understanding biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: In industry, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Thioesters: Compounds containing a sulfur atom bonded to an acyl group, often used in organic synthesis and biochemistry.
Uniqueness: N-(4-{[(3R4S)-11-DIOXO-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3R,4S)-1,1-dioxo-4-(prop-2-enylamino)thiolan-3-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-3-8-16-14-9-23(19,20)10-15(14)24(21,22)13-6-4-12(5-7-13)17-11(2)18/h3-7,14-16H,1,8-10H2,2H3,(H,17,18)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWCHDISAXORJ-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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